Sodium 4-Acetylbenzenesulfonate

Catalog No.
S742727
CAS No.
61827-67-6
M.F
C8H8NaO4S
M. Wt
223.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-Acetylbenzenesulfonate

CAS Number

61827-67-6

Product Name

Sodium 4-Acetylbenzenesulfonate

IUPAC Name

sodium;4-acetylbenzenesulfonate

Molecular Formula

C8H8NaO4S

Molecular Weight

223.20 g/mol

InChI

InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);

InChI Key

JZIBEOJBBDOVSB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

Sodium 4-acetylbenzenesulfonate (CAS 61827-67-6) is a highly polar, water-soluble bifunctional building block characterized by a reactive para-acetyl group and an ionic sodium sulfonate moiety . In industrial and laboratory procurement, it is primarily selected to introduce aqueous solubility into downstream condensation products, such as pyrylium salts, polypyridinium polymers, and fluorescent dyes, which would otherwise be highly hydrophobic. The compound functions as a strictly aqueous-phase reactant, allowing chemists to perform transition-metal-catalyzed reductions and condensation reactions entirely in water, thereby eliminating the need for volatile organic solvents or biphasic reaction conditions . Its dual functionality makes it a critical precursor for synthesizing amphiphilic materials, water-soluble electrochromic polymers, and biological imaging probes .

Attempting to substitute sodium 4-acetylbenzenesulfonate with its non-sulfonated parent compound, acetophenone, fundamentally alters the phase behavior of the reaction system. Acetophenone is poorly soluble in water (~5.5 g/L) and requires either organic solvents or biphasic mixtures for catalysis, which introduces severe mass-transfer limitations that depress reaction rates in aqueous organometallic systems [1]. Conversely, substituting with generic sodium benzenesulfonate provides the necessary water solubility but lacks the electrophilic ketone moiety required for transfer hydrogenations or condensation into pyrylium rings . For processes demanding single-phase aqueous kinetics or the synthesis of water-soluble polymeric derivatives, sodium 4-acetylbenzenesulfonate is strictly required to bridge the gap between ketone reactivity and ionic solubility.

Aqueous Transfer Hydrogenation Kinetics

In the evaluation of water-soluble ruthenium catalysts for transfer hydrogenation, the substrate phase heavily dictates turnover frequency. When using [(η6-C6Me6)RuII(bpy)(H2O)]2+ with sodium formate in water, the reaction rate for the water-soluble sodium 4-acetylbenzenesulfonate is significantly faster than the reduction of the water-insoluble acetophenone baseline [1]. Because acetophenone forces a biphasic reaction medium, it suffers from mass-transfer limitations, whereas the sulfonated derivative allows for homogeneous, single-phase aqueous catalysis [1].

Evidence DimensionReaction kinetics in aqueous media
Target Compound DataFast transfer hydrogenation rate in single-phase aqueous solution
Comparator Or BaselineAcetophenone (slower rate due to biphasic mass-transfer limits)
Quantified DifferenceSulfonation eliminates biphasic mass-transfer barriers, yielding faster turnover frequencies in water
ConditionspH-dependent reduction using Ru/Ir catalysts and HCOONa at 25−90 °C

Procurement for aqueous catalyst benchmarking must select this compound to accurately measure intrinsic catalyst activity without the confounding variable of phase-transfer limitations.

Precursor Suitability for Amphiphilic Pyrylium Salts

Sodium 4-acetylbenzenesulfonate is utilized to synthesize sulfonated pyrylium salts (e.g., 2,4-diphenyl-6-(4-sulfophenyl)pyrylium) via condensation with benzylideneacetophenone [1]. Unlike standard 2,4,6-triphenylpyrylium salts derived from unsubstituted acetophenone—which are strictly hydrophobic—the sulfonated derivatives form lamellar liquid crystalline phases and micelles upon hydration at room temperature [1]. This structural modification is critical for creating water-compatible electrochromic and fluorescent materials.

Evidence DimensionDownstream product aqueous self-assembly
Target Compound DataYields pyrylium salts that form liquid crystalline and micellar phases in water
Comparator Or BaselineAcetophenone (yields strictly hydrophobic, water-insoluble pyrylium salts)
Quantified DifferenceEnables aqueous solubility and amphiphilic self-assembly in downstream heterocyclic products
ConditionsCondensation in perchloric acid followed by aqueous hydration

Buyers developing water-soluble dyes or redox polymers must procure the sulfonated precursor, as standard acetophenone cannot yield water-compatible heterocycles.

Phase Partitioning and Green Solvent Compatibility

The presence of the sodium sulfonate group entirely reverses the solvent partitioning profile of the parent ketone. While acetophenone is highly soluble in nonpolar organic solvents and only slightly soluble in water, sodium 4-acetylbenzenesulfonate is highly soluble in water and insoluble in nonpolar solvents like benzene and diethyl ether. This allows for process workflows that utilize water as the primary reaction solvent, enabling the easy isolation of unreacted starting materials or byproducts via salting-out or liquid-liquid extraction with ether .

Evidence DimensionSolubility profile and phase partitioning
Target Compound DataHighly soluble in water; insoluble in benzene/ether
Comparator Or BaselineAcetophenone (~5.5 g/L in water; miscible with organic solvents)
Quantified DifferenceComplete inversion of phase preference, enabling strictly aqueous processing
ConditionsStandard temperature and pressure handling

This solubility inversion is essential for scaling up green chemistry workflows that aim to eliminate volatile organic compounds (VOCs) from the reaction medium.

Aqueous-Phase Catalysis Benchmarking

Because it overcomes the biphasic mass-transfer limitations of acetophenone, this compound is the standard substrate for evaluating the turnover frequencies of novel water-soluble organometallic catalysts (e.g., Ir and Ru hydrides) in transfer hydrogenation reactions [1].

Electrochromic and Redox Polymer Synthesis

It is a required precursor for synthesizing water-soluble bis(pyrylium) salts, which are subsequently polymerized with diamines to form polypyridiniums (viologens). These polymers are utilized as redox indicators, polyelectrolytes, and electrochromic materials for light filtering[2].

Water-Soluble Fluorescent Dye Manufacturing

The compound is utilized in the preparation of NIR to SWIR fluorescent probes. The sulfonate group ensures that the resulting complex heterocycles remain soluble in biological media or aqueous buffers, which is critical for in vivo imaging and detection applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.00409919 g/mol

Monoisotopic Mass

223.00409919 g/mol

Heavy Atom Count

14

Other CAS

61827-67-6

Dates

Last modified: 08-15-2023

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